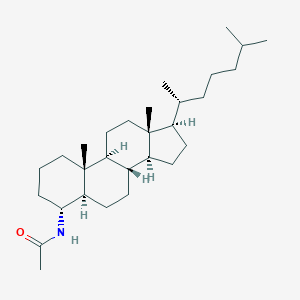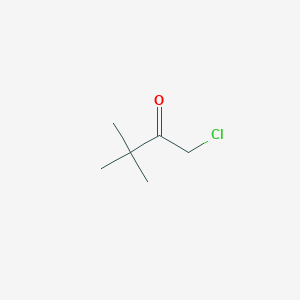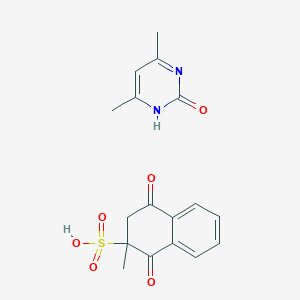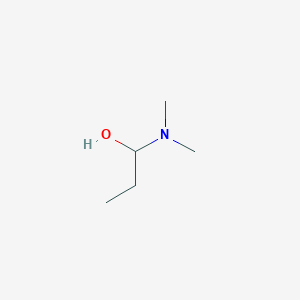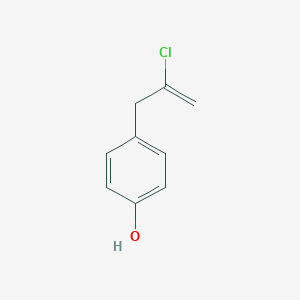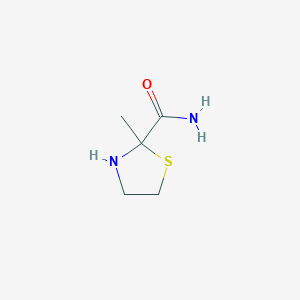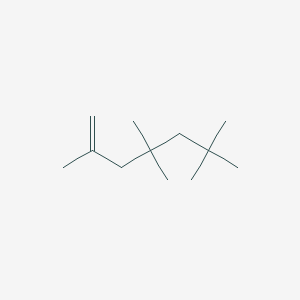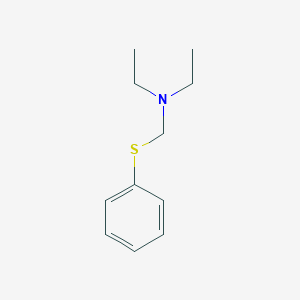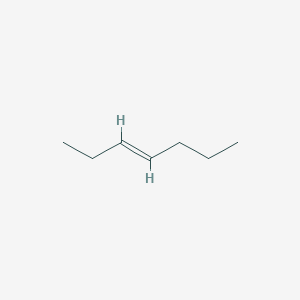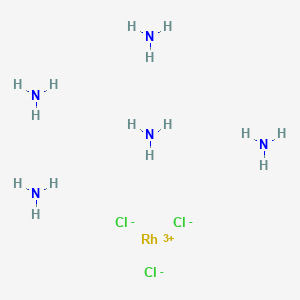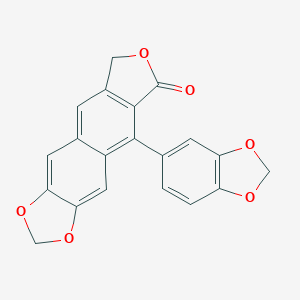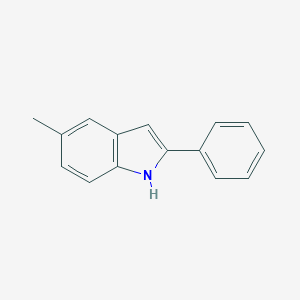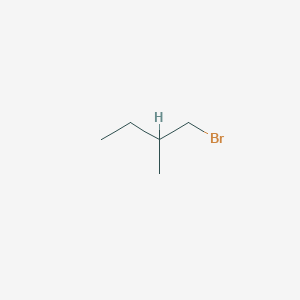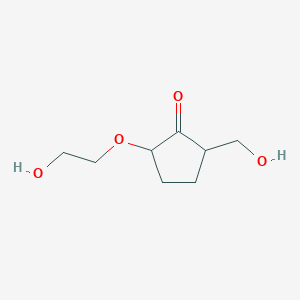
2-(2-Hydroxyethoxy)-5-(hydroxymethyl)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyethoxy)-5-(hydroxymethyl)cyclopentan-1-one, also known as HEHPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HEHPE is a cyclic ketone that is widely used in the synthesis of organic compounds and has been found to have several biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 2-(2-Hydroxyethoxy)-5-(hydroxymethyl)cyclopentan-1-one is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in the body. 2-(2-Hydroxyethoxy)-5-(hydroxymethyl)cyclopentan-1-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain.
Biochemical And Physiological Effects
2-(2-Hydroxyethoxy)-5-(hydroxymethyl)cyclopentan-1-one has been found to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. 2-(2-Hydroxyethoxy)-5-(hydroxymethyl)cyclopentan-1-one has also been found to reduce oxidative stress and improve mitochondrial function, which may have implications for the treatment of various diseases such as Alzheimer's and Parkinson's.
Advantages And Limitations For Lab Experiments
2-(2-Hydroxyethoxy)-5-(hydroxymethyl)cyclopentan-1-one has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, 2-(2-Hydroxyethoxy)-5-(hydroxymethyl)cyclopentan-1-one also has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-(2-Hydroxyethoxy)-5-(hydroxymethyl)cyclopentan-1-one, including its potential applications in medicine, agriculture, and materials science. Further studies are needed to fully understand its mechanism of action and potential toxicity. Additionally, the development of new synthesis methods and the exploration of its potential applications in nanotechnology and renewable energy are also promising areas for future research.
Synthesis Methods
2-(2-Hydroxyethoxy)-5-(hydroxymethyl)cyclopentan-1-one can be synthesized by reacting 2-methylcyclopentanone with ethylene glycol in the presence of a catalyst. The reaction results in the formation of 2-(2-Hydroxyethoxy)-5-(hydroxymethyl)cyclopentan-1-one, which can be purified using standard techniques such as distillation and chromatography.
Scientific Research Applications
2-(2-Hydroxyethoxy)-5-(hydroxymethyl)cyclopentan-1-one has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 2-(2-Hydroxyethoxy)-5-(hydroxymethyl)cyclopentan-1-one has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases.
properties
CAS RN |
14477-60-2 |
|---|---|
Product Name |
2-(2-Hydroxyethoxy)-5-(hydroxymethyl)cyclopentan-1-one |
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
2-(2-hydroxyethoxy)-5-(hydroxymethyl)cyclopentan-1-one |
InChI |
InChI=1S/C8H14O4/c9-3-4-12-7-2-1-6(5-10)8(7)11/h6-7,9-10H,1-5H2 |
InChI Key |
AFYSAJGWEKEFIP-UHFFFAOYSA-N |
SMILES |
C1CC(C(=O)C1CO)OCCO |
Canonical SMILES |
C1CC(C(=O)C1CO)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



